N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound characterized by the presence of a bifuran moiety, a hydroxyethyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction step is crucial for obtaining the desired carboxamide derivatives . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective reduction of the imide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the cyclohexene ring or the bifuran moiety.
Substitution: Functional groups on the cyclohexene ring or the bifuran moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclohexene ring or the bifuran moiety .
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced blood sugar levels in diabetes or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxamide: A simpler analog without the bifuran and hydroxyethyl groups.
N-methyl/phenylcyclohex-3-ene-1-carboxamide: Contains additional methyl or phenyl groups, which can alter its chemical properties and reactivity.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is unique due to the presence of the bifuran moiety and the hydroxyethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a glycosidase inhibitor .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-2,4,7-10,12-13,19H,3,5-6,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQVUKDOZVYYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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